Cas no 126788-63-4 (2-phenylpropane-2-sulfonyl chloride)

2-Phenylpropane-2-sulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis, particularly for introducing the 2-phenyl-2-propylsulfonyl moiety into target molecules. Its sterically hindered structure enhances selectivity in reactions such as sulfonamide formation, making it valuable for constructing complex pharmacophores or functionalized intermediates. The chloride group exhibits high reactivity toward nucleophiles, enabling efficient derivatization under mild conditions. This compound is particularly useful in medicinal chemistry for modifying bioactive molecules, given its ability to impart steric and electronic effects. It is typically handled under anhydrous conditions due to moisture sensitivity. Suitable for controlled sulfonylation, it offers synthetic flexibility in fine chemical and pharmaceutical applications.
2-phenylpropane-2-sulfonyl chloride structure
126788-63-4 structure
Product Name:2-phenylpropane-2-sulfonyl chloride
CAS No:126788-63-4
MF:C9H11ClO2S
MW:218.700440645218
MDL:MFCD30689924
CID:5148819
PubChem ID:116866365
Update Time:2025-06-25

2-phenylpropane-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanesulfonyl chloride, α,α-dimethyl-
    • 126788-63-4
    • 2-phenylpropane-2-sulfonyl chloride
    • EN300-322457
    • MDL: MFCD30689924
    • Inchi: 1S/C9H11ClO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChI Key: VNMDSPOLCJWANV-UHFFFAOYSA-N
    • SMILES: ClS(C(C)(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 218.0168285g/mol
  • Monoisotopic Mass: 218.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.271±0.06 g/cm3(Predicted)
  • Boiling Point: 300.7±21.0 °C(Predicted)

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Additional information on 2-phenylpropane-2-sulfonyl chloride

2-Phenylpropane-2-Sulfonyl Chloride: A Comprehensive Overview

2-Phenylpropane-2-sulfonyl chloride, also known by its CAS number 126788-63-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound, often referred to as sulfonyl chloride, belongs to the class of sulfonic acid derivatives and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a sulfonyl group attached to a phenyl-substituted propane backbone, making it highly reactive and suitable for a range of chemical transformations.

The structure of 2-phenylpropane-2-sulfonyl chloride is characterized by its symmetric sulfonyl group, which plays a crucial role in its reactivity. The sulfonyl group (-SO₂-) is highly electrophilic due to the electron-withdrawing nature of the sulfur-oxygen bonds. This property makes it an excellent substrate for nucleophilic substitutions, particularly in the presence of amines, alcohols, or other nucleophiles. Recent studies have highlighted its utility in the synthesis of sulfonamides, which are critical intermediates in drug discovery and development.

In terms of physical properties, 2-phenylpropane-2-sulfonyl chloride is typically a white crystalline solid with a melting point around 55°C and a boiling point above 150°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and diethyl ether. These properties make it convenient for use in various organic synthesis protocols, where controlled solubility and reactivity are essential.

The synthesis of 2-phenylpropane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 2-phenylpropanesulfonic acid with thionyl chloride (SOCl₂), which efficiently converts the acidic hydrogen into a reactive sulfonyl chloride group. Recent advancements in this synthesis have focused on optimizing reaction conditions to enhance yield and minimize byproducts. For instance, the use of catalytic amounts of pyridine or other bases has been shown to improve the efficiency of the reaction while reducing side reactions.

Applications of 2-phenylpropane-2-sulfonyl chloride span across multiple disciplines. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Its ability to form stable sulfonamides makes it invaluable in drug design, where such groups are often incorporated to improve pharmacokinetic properties such as bioavailability and metabolic stability.

In materials science, 2-phenylpropane-2-sulfonyl chloride has found applications in the development of advanced polymers and coatings. Its reactivity allows for the incorporation into polymeric structures, enhancing their thermal stability and mechanical properties. Recent research has explored its use in creating self-healing materials, where the sulfonyl group facilitates dynamic covalent bonds that enable repair mechanisms under specific conditions.

The environmental impact and safety profile of 2-phenylpropane-2-sulfonyl chloride are critical considerations for its industrial use. While it is not classified as a hazardous material under standard conditions, proper handling procedures are recommended due to its reactivity with moisture and strong nucleophiles. Storage in dry conditions and protection from direct sunlight are essential to maintain its stability and prevent decomposition.

In conclusion, 2-phenylpropane-2-sulfonyl chloride, CAS number 126788-63-4, stands out as a vital intermediate in modern organic synthesis. Its unique chemical properties and wide-ranging applications continue to drive innovation across diverse industries. As research progresses, new insights into its reactivity and utility are expected to further expand its role in both academic and industrial settings.

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